Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide
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Overview
Description
Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide is a chemical compound with the molecular formula C9H11BrN2O2.2BrH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide typically involves the reaction of 2-amino-6-bromopyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: A related compound used in similar applications.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Another compound with comparable properties and uses
Uniqueness
Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its bromopyridine moiety and amino group make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H13Br3N2O2 |
---|---|
Molecular Weight |
420.92 g/mol |
IUPAC Name |
methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate;dihydrobromide |
InChI |
InChI=1S/C9H11BrN2O2.2BrH/c1-14-9(13)7(11)5-6-3-2-4-8(10)12-6;;/h2-4,7H,5,11H2,1H3;2*1H |
InChI Key |
DFXZCTHYSZZNGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC(=CC=C1)Br)N.Br.Br |
Origin of Product |
United States |
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